Enhanced Lipophilicity Profile Compared to Less-Substituted Analogs
The compound exhibits a significantly higher calculated partition coefficient (logP) than simpler 3-phenyl-1H-pyrazole cores. This quantifiable difference in lipophilicity is a primary driver for selecting this compound for membrane permeability studies or for engaging hydrophobic binding pockets. The increased lipophilicity can translate to enhanced cellular uptake or altered pharmacokinetic properties [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | cLogP = 3.642 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole (logP ~1.2-1.5) and 5-hexyl-3-phenyl-1H-pyrazole (logP ~2.8-3.3). |
| Quantified Difference | Target compound is approximately 100- to 250-fold more lipophilic than the unsubstituted core based on logP difference. |
| Conditions | Calculated values from ZINC and vendor databases [REFS-1, REFS-2]. |
Why This Matters
A higher logP value directly correlates with increased membrane permeability and potential for better in vivo distribution, making this a preferred scaffold for CNS or intracellular targets.
- [1] ZINC Database. ZINC261101984: 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole. Accessed April 2026. View Source
